![molecular formula C16H26N2 B14346889 4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline CAS No. 90680-36-7](/img/structure/B14346889.png)
4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline is an organic compound with the molecular formula C13H26N2. This compound is known for its unique structure, which includes an aminocyclohexyl group attached to a methyl group, along with ethyl and methyl substituents on an aniline ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline typically involves multiple steps, including methylation, reduction, condensation, deprotection, and acylation . The starting material is often trans-2-(4-aminocyclohexyl)-ethyl acetate, which undergoes a series of chemical reactions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of methylenedianiline, resulting in a mixture of isomers . The process is optimized to maximize the yield of the desired isomer, ensuring the compound’s purity and effectiveness for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions for these reactions vary, typically involving controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives.
Scientific Research Applications
4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers and other industrial materials
Mechanism of Action
The mechanism of action of 4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline involves its interaction with specific molecular targets and pathways. The compound’s aminocyclohexyl group allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
4,4’-Methylenebis(cyclohexylamine): A related compound with similar structural features but different substituents.
1,3-Cyclohexanebis(methylamine): Another compound with a cyclohexylamine structure, used in similar applications.
Uniqueness
4-[(4-Aminocyclohexyl)methyl]-2-ethyl-6-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
90680-36-7 |
|---|---|
Molecular Formula |
C16H26N2 |
Molecular Weight |
246.39 g/mol |
IUPAC Name |
4-[(4-aminocyclohexyl)methyl]-2-ethyl-6-methylaniline |
InChI |
InChI=1S/C16H26N2/c1-3-14-10-13(8-11(2)16(14)18)9-12-4-6-15(17)7-5-12/h8,10,12,15H,3-7,9,17-18H2,1-2H3 |
InChI Key |
NBKOZZOJKJGXKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)CC2CCC(CC2)N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


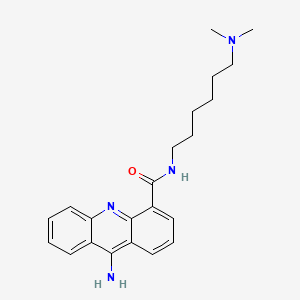
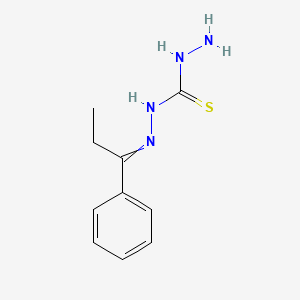
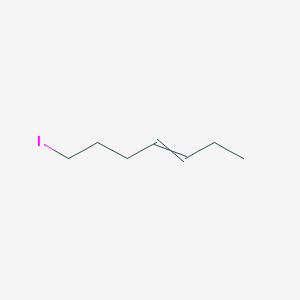

![Ethyl 3,8-dioxatricyclo[3.2.1.02,4]octane-6-carboxylate](/img/structure/B14346841.png)
![1-Azabicyclo[2.2.2]oct-2-ene-3-carboxylic acid](/img/structure/B14346851.png)
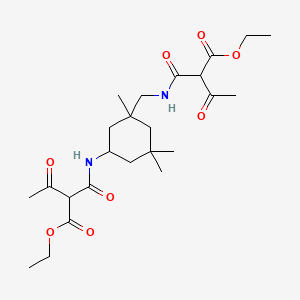

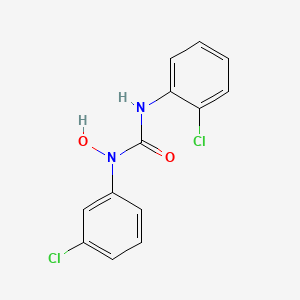
![Dodecyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B14346873.png)
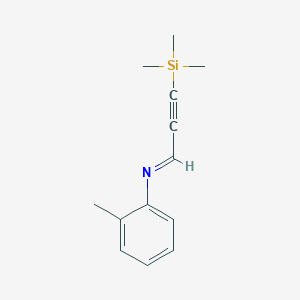

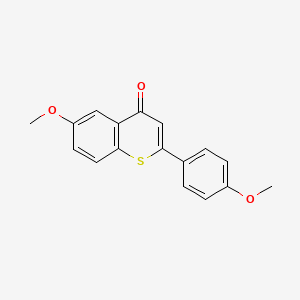
![Dimethyl 5-oxobicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B14346885.png)
